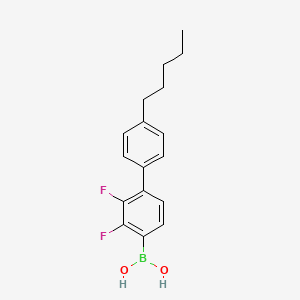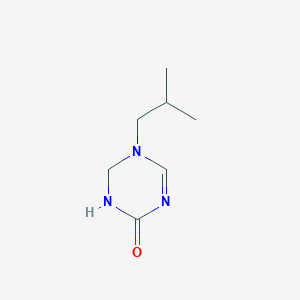
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of isobutylamine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient cyclization and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring or the isobutyl group.
Substitution: Substitution reactions can occur at different positions on the triazine ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the triazine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various molecular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: The parent compound with a similar triazine ring structure.
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Acid: Another triazine derivative with applications in swimming pool maintenance and water treatment.
Uniqueness
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it suitable for specific applications where other triazine derivatives might not be as effective.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-1,2-dihydro-1,3,5-triazin-6-one |
InChI |
InChI=1S/C7H13N3O/c1-6(2)3-10-4-8-7(11)9-5-10/h4,6H,3,5H2,1-2H3,(H,9,11) |
Clave InChI |
IGSZCSDNAHFOPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CNC(=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


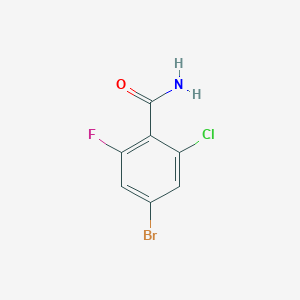

![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)

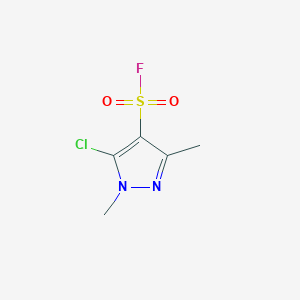
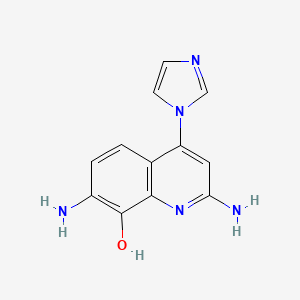

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)

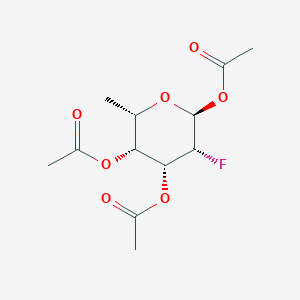
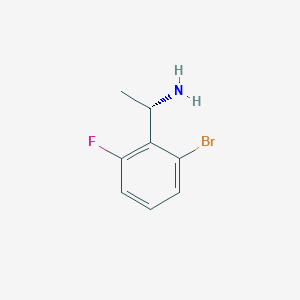
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)

